(4-Carbamoylnaphthalen-1-yl)boronic acid

Description

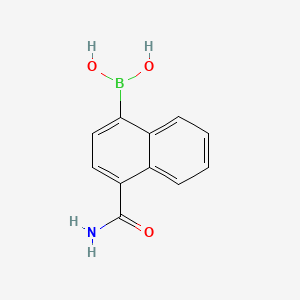

(4-Carbamoylnaphthalen-1-yl)boronic acid is an aromatic boronic acid derivative featuring a naphthalene core substituted with a carbamoyl group (-CONH₂) at the 4-position and a boronic acid (-B(OH)₂) moiety at the 1-position.

Properties

Molecular Formula |

C11H10BNO3 |

|---|---|

Molecular Weight |

215.01 g/mol |

IUPAC Name |

(4-carbamoylnaphthalen-1-yl)boronic acid |

InChI |

InChI=1S/C11H10BNO3/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,15-16H,(H2,13,14) |

InChI Key |

XLFMAVBORHEONI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C(=O)N)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoylnaphthalen-1-yl)boronic acid typically involves the borylation of a naphthalene derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Carbamoylnaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and bases such as potassium carbonate.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

(4-Carbamoylnaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Carbamoylnaphthalen-1-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other Lewis bases, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The carbamoyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Anticancer Activity of Selected Boronic Acids

| Compound | IC₅₀ (µM) | Solubility Issues |

|---|---|---|

| 6-Hydroxynaphthalen-2-yl boronic acid | 0.1969 | None reported |

| Phenanthren-9-yl boronic acid | 0.2251 | None reported |

| Pyren-1-yl boronic acid | N/A | Precipitates |

Enzyme Inhibition and Target Selectivity

Boronic acids often inhibit enzymes via reversible binding to catalytic residues. Key comparisons include:

- Meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit Streptococcus pneumoniae enzymes (IC₅₀ = 20–30 µM), outperforming ortho-substituted analogs due to steric and electronic effects .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, surpassing trichostatin A (1.5 µM), likely due to its methoxyethyl group enhancing hydrophobic interactions .

- Phenyl boronic acid exhibits superior diagnostic accuracy for detecting bacterial β-lactamases compared to aminophenylboronic acid (APBA), emphasizing substituent-dependent target specificity .

Structural and Functional Analogues

Table 2: Key Structural Analogues and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.